molecular formula C20H15ClN4S B2831596 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide CAS No. 482636-76-0

4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2831596
CAS No.: 482636-76-0
M. Wt: 378.88
InChI Key: KORLGRSBTRVGFU-UHFFFAOYSA-N
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Description

4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multiple steps. One common method includes the nucleophilic substitution of a cyano group in a 1,2,4-triazine ring by a 1,2,4-triazol-3-amine residue under solvent-free conditions . The reaction conditions often involve heating and the use of specific catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4S/c21-17-8-6-15(7-9-17)14-26-20-24-23-19(16-10-12-22-13-11-16)25(20)18-4-2-1-3-5-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORLGRSBTRVGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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